molecular formula C26H27NO7 B11140416 methyl 4-{4-hydroxy-1-(3-methoxypropyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-1-(3-methoxypropyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11140416
M. Wt: 465.5 g/mol
InChI Key: IPIBHIVWANYVBW-LNVKXUELSA-N
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Description

METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran moiety, a pyrrole ring, and a benzoate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or receptor functions, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE: can be compared with other compounds containing benzofuran, pyrrole, or benzoate moieties.

    METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its complex structure allows for multiple points of interaction, making it a versatile molecule for scientific research.

Properties

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C26H27NO7/c1-15-13-19-14-18(9-10-20(19)34-15)23(28)21-22(16-5-7-17(8-6-16)26(31)33-3)27(11-4-12-32-2)25(30)24(21)29/h5-10,14-15,22,28H,4,11-13H2,1-3H3/b23-21-

InChI Key

IPIBHIVWANYVBW-LNVKXUELSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)C(=O)OC)O

Origin of Product

United States

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